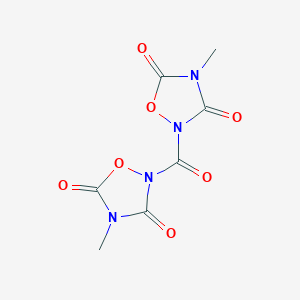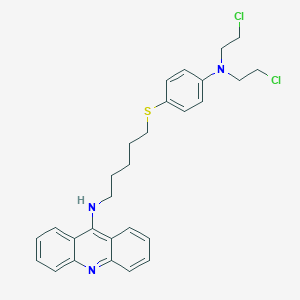
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-, commonly known as AC-5, is a synthetic acridine derivative that has been studied for its potential use in cancer treatment. AC-5 has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of AC-5 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and damage to DNA. AC-5 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
AC-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AC-5 can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AC-5 has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components.
实验室实验的优点和局限性
One advantage of using AC-5 in lab experiments is its ability to exhibit antitumor activity against a variety of cancer cell lines. However, one limitation is its potential toxicity, which can make it difficult to use in vivo.
未来方向
There are several potential future directions for research on AC-5. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further investigation is needed to fully understand the mechanism of action of AC-5 and its potential side effects.
合成方法
The synthesis of AC-5 involves several steps, including the reaction of 4-chlorobenzenethiol with 5-bromo-1-pentanol to form 5-bromo-1-pentylthiol. This intermediate is then reacted with 4-(bis(2-chloroethyl)amino)phenyl)methanamine to form the desired product, AC-5.
科学研究应用
AC-5 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that AC-5 exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that AC-5 can inhibit tumor growth in animal models.
属性
CAS 编号 |
125173-76-4 |
|---|---|
产品名称 |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
分子式 |
C28H31Cl2N3S |
分子量 |
512.5 g/mol |
IUPAC 名称 |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI 键 |
HQAUYCHQXXIBSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
其他 CAS 编号 |
125173-76-4 |
同义词 |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
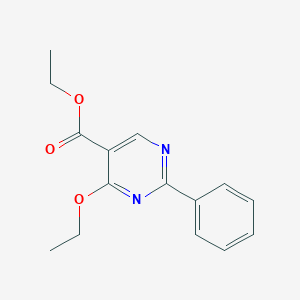
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

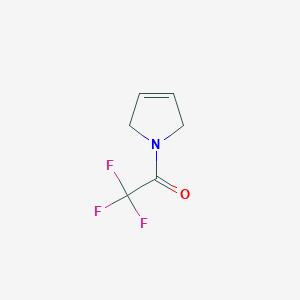

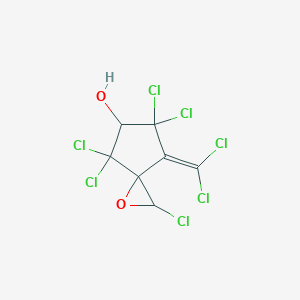
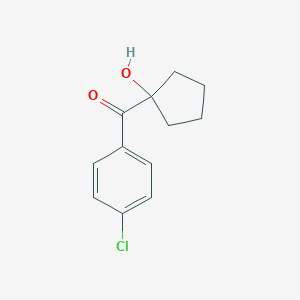

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)


